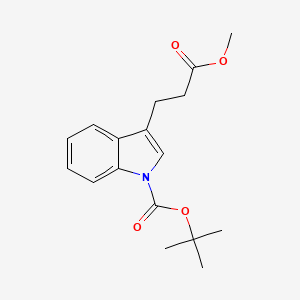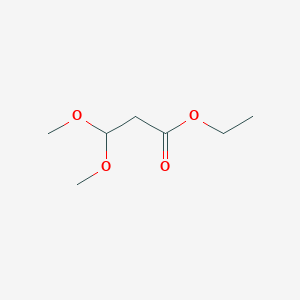![molecular formula C13H15NO3 B1628257 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone CAS No. 745718-78-9](/img/structure/B1628257.png)
1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone
Overview
Description
“1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone” is a chemical compound with the molecular formula C16H17NO3 . It is also known by other names such as Pyrrolidine, 1-piperoyl-, (E,E)-; Piperylin; Piperyline; Trichostachin; Trichostachine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The compound has a molecular weight of 271.3111 .
Scientific Research Applications
Synthesis of Antiinflammatory and Analgesic Agents
Research led by Muchowski et al. (1985) in the "Journal of Medicinal Chemistry" explores the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives, highlighting their potential as antiinflammatory and analgesic agents. This study underlines the compound's utility in developing new analgesic drugs with minimal gastrointestinal side effects. The detailed quantitative structure-activity relationship (QSAR) studies further provide insights into the design of potent analgesic and antiinflammatory compounds (Muchowski et al., 1985).
Photochemistry of Lignin Model Dimer
Castellan et al. (1990) conducted a photochemical study on a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone, to understand its reactivity and potential applications in the field of lignin model studies. The research, published in the "Journal of Photochemistry and Photobiology A-chemistry," emphasizes the compound's capability to mimic lignin's photochemical behavior, offering insights into lignin degradation and its applications in environmental chemistry (Castellan et al., 1990).
Platinum-Catalyzed Synthesis of Pyrrolidine Derivatives
A study by Bender and Widenhoefer (2005) in the "Journal of the American Chemical Society" highlights the compound's role in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, leading to the formation of pyrrolidine derivatives. This research opens avenues for synthesizing complex organic structures with potential pharmaceutical applications (Bender & Widenhoefer, 2005).
Development of Fluorescent and Electroluminescent Materials
The work of Hussein et al. (2019) in "RSC Advances" explores the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties through a multicomponent domino reaction. This study presents the compound's potential in creating materials with significant photophysical properties, applicable in the development of new fluorescent and electroluminescent devices (Hussein et al., 2019).
Crystal Engineering of Supramolecular Assemblies
Arora and Pedireddi (2003) investigated the crystal engineering of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and various aza donor molecules. Their research, published in "The Journal of Organic Chemistry," demonstrates the compound's relevance in designing supramolecular structures with potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003).
Mechanism of Action
Target of Action
The primary target of 1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone is microtubules and their component protein, tubulin . Tubulin is a key structural component of the cytoskeleton and plays a crucial role in cell division. Therefore, it is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the cell cycle , specifically the S phase . The compound causes cell cycle arrest at the S phase, which is the phase of DNA replication . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects can lead to a reduction in the proliferation of cancer cells .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-11(8-14-5-1-2-6-14)10-3-4-12-13(7-10)17-9-16-12/h3-4,7H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJCYGLFZYISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587715 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
745718-78-9 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745718-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



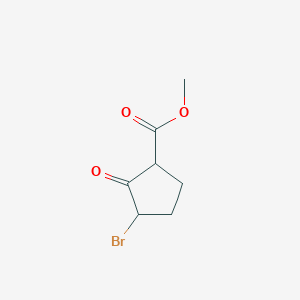
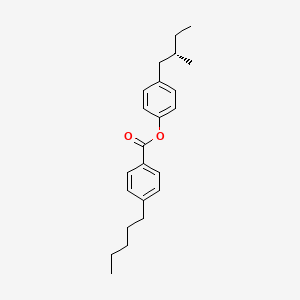
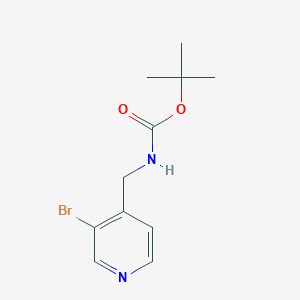
![4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine](/img/structure/B1628181.png)
![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)
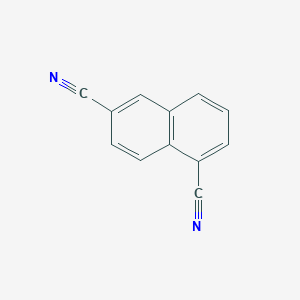

![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)

![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)


